

Elinzanetant Demonstrates Broad Efficacy in Treating Vasomotor Symptoms Across Diverse Patient Populations

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Compound of Interest

Compound Name: *Elinzanetant*

Cat. No.: *B1671173*

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A comprehensive review of clinical trial data reveals that **elinzanetant**, a first-in-class dual neurokinin-1 and -3 (NK-1, NK-3) receptor antagonist, effectively reduces the frequency and severity of vasomotor symptoms (VMS) associated with menopause in a variety of patient populations. This guide provides a detailed comparison of **elinzanetant**'s performance against other non-hormonal treatments, supported by experimental data from pivotal clinical trials.

Elinzanetant has shown consistent efficacy in postmenopausal women with moderate to severe VMS, as well as in women experiencing VMS as a result of endocrine therapy for breast cancer.[1][2] Clinical trial data from the OASIS program (OASIS 1, 2, 3, and 4) have demonstrated statistically significant reductions in VMS frequency and severity compared to placebo.[3] Furthermore, **elinzanetant** has been shown to improve sleep quality and menopause-related quality of life.

Comparative Efficacy of Non-Hormonal VMS Treatments

The following tables summarize the efficacy of **elinzanetant** in comparison to other notable non-hormonal treatments for VMS.

Table 1: Efficacy of Elinzanetant in Different Patient Populations (OASIS Clinical Trial Program)

Patient Population	Study	Treatment Arm	Change in Daily VMS Frequency from Baseline	Change in Daily VMS Severity from Baseline
Postmenopausal women with moderate to severe VMS	OASIS 1	Elinzanetant 120 mg	Week 4: -3.3; Week 12: -3.2 (p < 0.001 vs. placebo)	Week 4: -0.3; Week 12: -0.4 (p < 0.001 vs. placebo)
Postmenopausal women with moderate to severe VMS	OASIS 2	Elinzanetant 120 mg	Week 4: -3.0; Week 12: -3.2 (p < 0.001 vs. placebo)	Week 4: -0.2; Week 12: -0.3 (p < 0.001 vs. placebo)
Postmenopausal women with VMS (no minimum frequency)	OASIS 3	Elinzanetant 120 mg	Week 12: Statistically significant reduction vs. placebo	Statistically significant reduction vs. placebo
Women with endocrine therapy-induced VMS (HR+ breast cancer)	OASIS 4	Elinzanetant 120 mg	Week 1: -4.0 (vs. -1.8 for placebo)	Statistically significant reduction vs. placebo

Table 2: Comparative Efficacy of Other Non-Hormonal VMS Treatments

Treatment	Mechanism of Action	Key Efficacy Findings
Fezolinatant	Neurokinin-3 (NK-3) receptor antagonist	Significantly reduces VMS frequency and severity at 4 and 12 weeks.
Paroxetine (SSRI)	Selective Serotonin Reuptake Inhibitor	Reduces hot flash frequency by 33%-67% compared to 14%-38% with placebo.
Venlafaxine (SNRI)	Serotonin-Norepinephrine Reuptake Inhibitor	~50% reduction in VMS frequency after 8 weeks, comparable to low-dose estradiol.
Bazedoxifene/Conjugated Estrogens	Estrogen agonist/antagonist	Shown to relieve menopause-associated VMS and vaginal atrophy.

Experimental Protocols

Elinzanetant: OASIS Clinical Trial Program

The OASIS program consists of four Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.

- OASIS 1 (NCT05042362) and OASIS 2 (NCT05099159):
 - Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.
 - Intervention: Oral **elinzanetant** 120 mg once daily or placebo for 12 weeks, followed by a 14-week active treatment period.
 - Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
 - Secondary Endpoints: Improvements in sleep disturbances and menopause-related quality of life.

- OASIS 3 (NCT05030584):
 - Participants: Postmenopausal women aged 40 to 65 years with VMS, with no minimum frequency threshold for inclusion.
 - Intervention: Oral **elinzanetant** 120 mg once daily or placebo for 52 weeks.
 - Primary Endpoint: Mean change from baseline in the frequency of moderate to severe VMS at week 12.
 - Secondary Endpoints: Long-term safety and efficacy, including effects on sleep and quality of life.
- OASIS 4 (NCT05587296):
 - Participants: Women aged 18 to 70 years receiving endocrine therapy for hormone receptor-positive breast cancer and experiencing VMS.
 - Intervention: Oral **elinzanetant** 120 mg once daily or placebo for 12 weeks, followed by a 40-week active treatment period.
 - Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

Fezolinatant: SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) Trials

- Participants: Women aged 40-65 years with an average of seven or more moderate-to-severe hot flashes per day.
- Intervention: Randomized to receive once-daily placebo, fezolinatant 30 mg, or fezolinatant 45 mg for 12 weeks, followed by a 40-week active treatment extension.
- Primary Endpoints: Mean change from baseline in VMS frequency and severity at weeks 4 and 12.

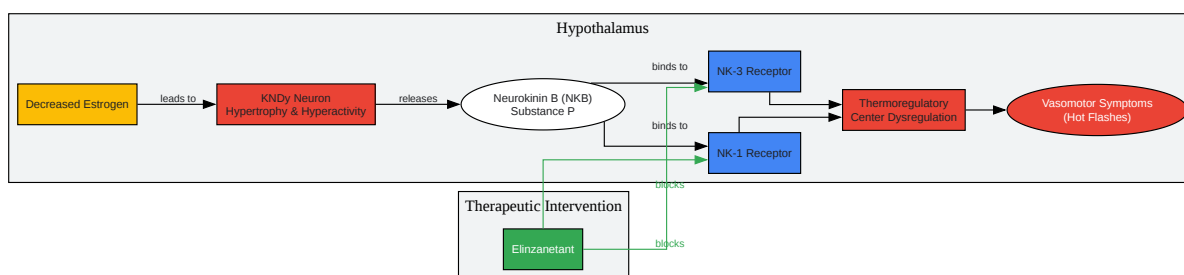
SSRI/SNRI: Venlafaxine Trial (MsFLASH-03)

- Participants: Perimenopausal and postmenopausal women with ≥ 2 bothersome VMS per day.
- Intervention: Randomized to receive low-dose oral 17-beta-estradiol 0.5 mg/day, venlafaxine XR 75 mg/day, or placebo for 8 weeks.
- Primary Endpoint: Mean daily frequency of VMS after 8 weeks of treatment.

Signaling Pathways and Mechanism of Action

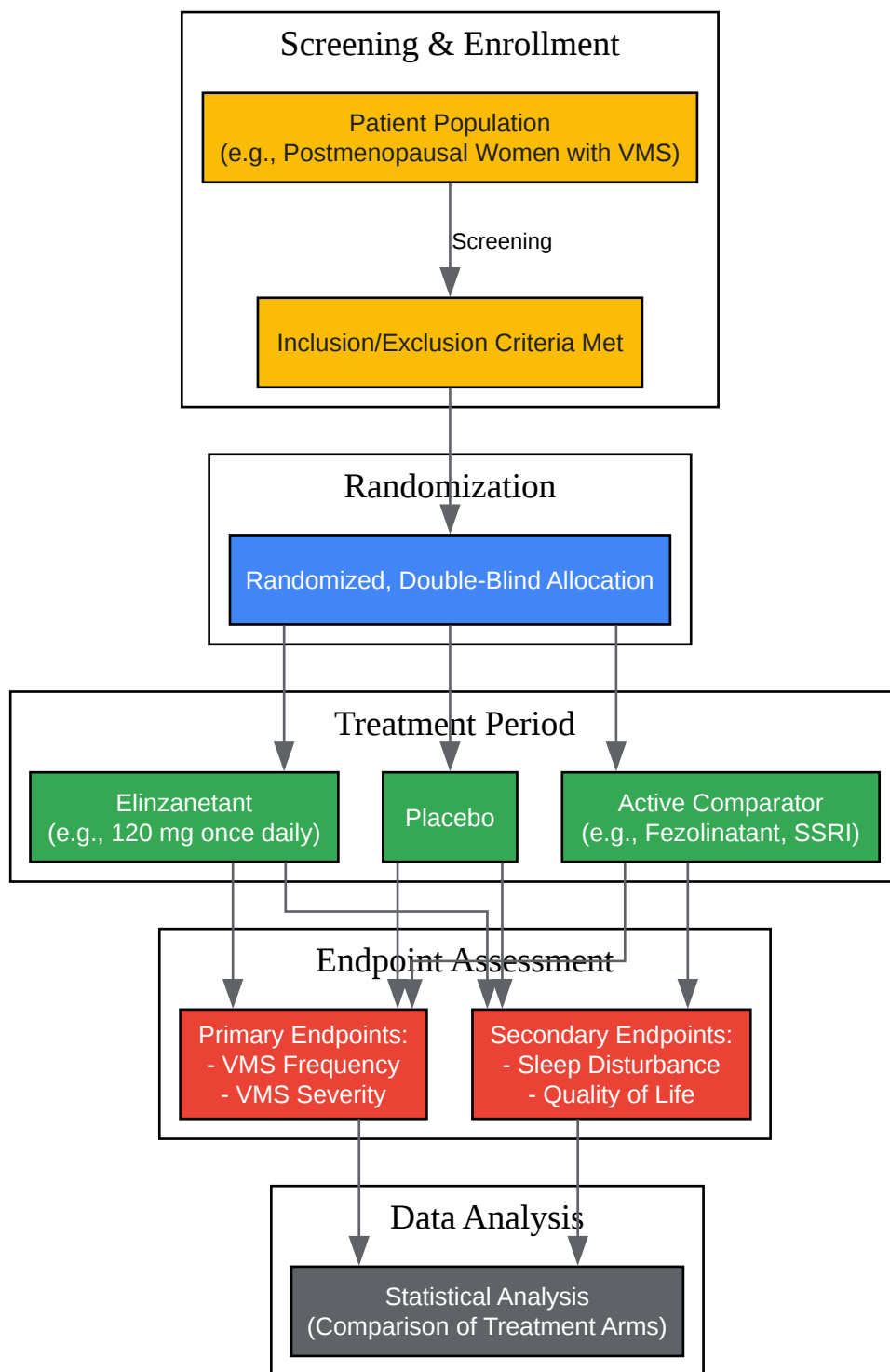
Vasomotor symptoms are understood to originate from the hypothalamus, specifically involving the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons. During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting thermoregulation.

Elinzanetant is a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. By blocking these receptors, **elinzanetant** modulates the activity of KNDy neurons, thereby helping to restore normal thermoregulation and reduce the frequency and severity of VMS. The dual antagonism may also contribute to improvements in sleep, as NK-1 receptors are implicated in sleep regulation.



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Signaling pathway of vasomotor symptoms and **elinzanetant**'s mechanism of action.



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Generalized experimental workflow for VMS clinical trials.

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